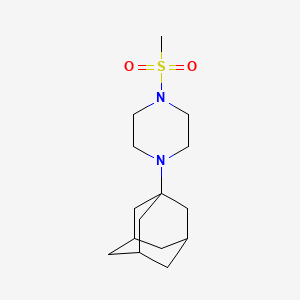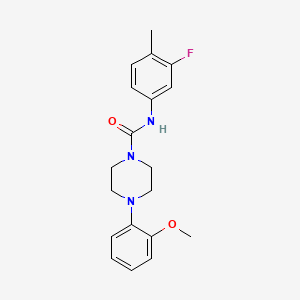![molecular formula C21H16ClN3O2 B4767323 methyl 3-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylate](/img/structure/B4767323.png)
methyl 3-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylate
Vue d'ensemble
Description
Methyl 3-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylate is a chemical compound that has gained significant attention in scientific research. This compound belongs to the family of cyanoacrylates, which are widely used in various fields, including medicine, industry, and research. This compound has shown promising results in scientific research, and its potential applications are vast.
Mécanisme D'action
The mechanism of action of Methyl 3-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylate involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine site on tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest. The disruption of microtubule dynamics ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and -9. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylate has several advantages for use in lab experiments. Firstly, this compound is relatively easy to synthesize, making it readily available for research purposes. Secondly, this compound has shown potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of Methyl 3-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylate. Firstly, further studies are needed to explore the potential applications of this compound in cancer research. Secondly, the potential toxicity of this compound needs to be thoroughly investigated to determine its safety for use in humans. Finally, the mechanism of action of this compound needs to be further elucidated to better understand its antitumor activity.
Conclusion
In conclusion, this compound is a promising compound with significant potential in scientific research. This compound has shown potent antitumor activity against various cancer cell lines and has several advantages for use in lab experiments. However, the potential toxicity of this compound needs to be thoroughly investigated, and further studies are needed to explore its potential applications in cancer research.
Applications De Recherche Scientifique
Methyl 3-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylate has been extensively studied for its potential application in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
methyl (Z)-3-[1-[(3-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-27-21(26)17(12-23)11-18-14-25(13-15-6-5-9-19(22)10-15)24-20(18)16-7-3-2-4-8-16/h2-11,14H,13H2,1H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLONDPZEUUTRT-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CN(N=C1C2=CC=CC=C2)CC3=CC(=CC=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CN(N=C1C2=CC=CC=C2)CC3=CC(=CC=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride](/img/structure/B4767255.png)

![N-[3-(dimethylamino)propyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4767262.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4767269.png)
![N-(2,3-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4767270.png)


![ethyl 5-(aminocarbonyl)-2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4767290.png)
![diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4767291.png)
![N-{3-[N-(2,5-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4767297.png)
![3-[(diethylamino)sulfonyl]-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4767307.png)
![4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B4767320.png)

![isopropyl 4-(4-methoxyphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4767346.png)